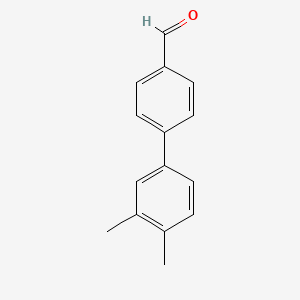

4-(3,4-Dimethylphenyl)benzaldehyde

Vue d'ensemble

Description

4-(3,4-Dimethylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3,4-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,4-Dimethylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

Oxidation: 4-(3,4-Dimethylphenyl)benzoic acid.

Reduction: 4-(3,4-Dimethylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

4-(3,4-Dimethylphenyl)benzaldehyde is recognized for its potential as an intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for various pharmacological activities, including anticancer and antimicrobial properties.

- Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited selective inhibition of monoamine oxidase (MAO) enzymes, which are implicated in cancer progression. Compounds derived from this aldehyde showed sub-micromolar IC values against MAO-A and MAO-B, indicating strong potential as therapeutic agents against cancer .

| Compound | IC (µM) | Target Enzyme |

|---|---|---|

| 3b | 0.003 ± 0.0007 | MAO-A |

| 4d | 0.02 ± 0.001 | MAO-B |

Materials Science

Synthesis of Novel Materials:

The compound is utilized in the development of advanced materials with specific electronic and optical properties. Its ability to form stable complexes has made it a candidate for applications in organic electronics and photonic devices.

- Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into polymer matrices enhances the charge transport properties of organic photovoltaic devices. This improvement is attributed to the compound's ability to facilitate electron transfer processes .

Flavor and Fragrance Industry

Use as a Flavoring Agent:

In addition to its chemical applications, this compound is widely used in the flavor and fragrance industry due to its pleasant aroma profile.

- Application Overview:

The compound serves as a key ingredient in perfumes and flavor formulations, contributing to floral and fruity notes. Its versatility allows it to be blended with various other aromatic compounds to create complex fragrance profiles .

Agrochemicals

Role in Pesticide Development:

Research indicates that derivatives of this compound can be synthesized into agrochemical products that exhibit insecticidal and fungicidal properties.

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethylphenyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3,4-Dimethylbenzaldehyde: Similar structure but lacks the additional benzene ring.

4-(3,4-Dimethoxyphenyl)benzaldehyde: Contains methoxy groups instead of methyl groups.

4-(3,4-Dichlorophenyl)benzaldehyde: Contains chlorine atoms instead of methyl groups.

Activité Biologique

4-(3,4-Dimethylphenyl)benzaldehyde, also known as 3,4-dimethylbenzaldehyde, is an aromatic aldehyde with potential biological activities. This compound has garnered interest due to its structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₂O

- Molecular Weight : 196.24 g/mol

- CAS Number : 343604-05-7

The compound features a benzaldehyde moiety substituted with two methyl groups on the phenyl ring, enhancing its lipophilicity and potentially influencing its biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a natural preservative in food and pharmaceutical applications.

Case Study: Antioxidant Activity Assessment

In a recent investigation published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The compound exhibited an IC50 value of 45 µM, indicating a strong ability to neutralize free radicals and suggesting its utility in formulations aimed at combating oxidative stress-related conditions.

Propriétés

IUPAC Name |

4-(3,4-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBMHVOMCSIWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374382 | |

| Record name | 4-(3,4-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-05-7 | |

| Record name | 4-(3,4-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.